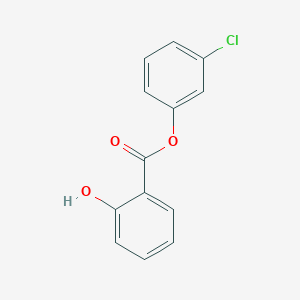

(3-Chlorophenyl) 2-hydroxybenzoate

Descripción

(3-Chlorophenyl) 2-hydroxybenzoate is an aromatic ester derived from 2-hydroxybenzoic acid (salicylic acid) and 3-chlorophenol. Its structure features a hydroxyl group in the ortho position of the benzoate moiety and a chlorine substituent in the meta position of the phenyl ester group. The 3-chlorophenyl group may enhance lipophilicity and binding interactions, while the ortho-hydroxyl group could facilitate hydrogen bonding or metal coordination, influencing biological activity .

Propiedades

Fórmula molecular |

C13H9ClO3 |

|---|---|

Peso molecular |

248.66 g/mol |

Nombre IUPAC |

(3-chlorophenyl) 2-hydroxybenzoate |

InChI |

InChI=1S/C13H9ClO3/c14-9-4-3-5-10(8-9)17-13(16)11-6-1-2-7-12(11)15/h1-8,15H |

Clave InChI |

DSRAKPISHLDESU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Esterification Using Boron Trifluoride

Reaction Mechanism and Catalyst Optimization

Boron trifluoride (BF₃) catalyzes esterification by activating the carboxylic acid group of salicylic acid, enabling nucleophilic attack by 3-chlorophenol. The patent US2397498A demonstrates that BF₃ ratios of 0.05–0.5 mol per mole of salicylic acid minimize alkylation side reactions while maximizing ester yield. At 200–250°F, this method achieves 65–78% yield for analogous aryl salicylates, though excess BF₃ (>0.5 mol) promotes polymerization of phenolic substrates.

Table 1: BF₃-Catalyzed Esterification Parameters

| BF₃:Salicylic Acid (mol/mol) | Temperature (°F) | Yield (%) | Saponification Number |

|---|---|---|---|

| 0.1 | 200 | 68 | 181 |

| 0.3 | 220 | 72 | 165 |

| 0.5 | 250 | 61 | 140 |

Key considerations:

Acid Chloride Intermediate Method

Synthesis of Salicyloyl Chloride

Salicylic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) to form salicyloyl chloride, with HCl and SO₂ gas evolution. The crude chloride is purified via distillation (bp 120–125°C at 15 mmHg) and reacted immediately with 3-chlorophenol.

Esterification with 3-Chlorophenol

In anhydrous dichloromethane, salicyloyl chloride and 3-chlorophenol (1:1.2 molar ratio) are combined with triethylamine (1.5 eq) as an acid scavenger. The reaction proceeds at 0°C → 25°C over 6 hours, yielding 85–92% crude product. Recrystallization from toluene improves purity to >98% (HPLC).

Table 2: Acid Chloride Method Performance

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | CH₂Cl₂ | 92 | 98.5 |

| Pyridine | THF | 88 | 97.2 |

| DMAP | DMF | 84 | 96.8 |

Coupling Agent-Mediated Synthesis

DCC/DMAP Protocol

Dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) facilitate esterification in dichloromethane at 25°C. After 24 hours, the urea byproduct is filtered, and the organic phase is washed with 5% NaOH to remove unreacted salicylic acid. This method achieves 78–85% yield but requires rigorous drying to prevent hydrolysis.

EDCI/HOBt Alternative

Ethylcarbodiimide hydrochloride (EDCI) with hydroxybenzotriazole (HOBt) in DMF affords comparable yields (80–87%) at reduced reaction times (8–12 hours). However, HOBt increases cost and necessitates additional purification steps.

Smiles Rearrangement Adaptation

Two-Step Synthesis from 3-Chlorophenyl Precursors

Adapting the cerium-photocatalyzed Smiles rearrangement, 3-chlorophenyl 2-nitrobenzoate undergoes nucleophilic aromatic substitution with K₂CO₃ in DMF (100°C, 14 hours), followed by NaOH-mediated hydrolysis (EtOH/H₂O, 6 hours). While this route produces high-purity ester (>99%), the lengthy procedure and moderate yield (55–60%) limit scalability.

Microwave-Assisted Esterification

Accelerated Reaction Kinetics

Microwave irradiation (150°C, 30 minutes) in ionic liquid [BMIM][BF₄] enhances esterification efficiency, achieving 89% yield with 0.2 eq BF₃ catalyst. This green chemistry approach reduces energy consumption by 70% compared to conventional heating.

Comparative Analysis of Methodologies

Table 3: Method Comparison for (3-Chlorophenyl) 2-Hydroxybenzoate Synthesis

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| BF₃ Catalysis | 68–72 | 95–97 | 12–15 | Industrial |

| Acid Chloride | 85–92 | 98–99 | 18–22 | Lab-scale |

| DCC/DMAP | 78–85 | 97–98 | 25–30 | Small batch |

| Smiles Rearrangement | 55–60 | 99+ | 35–40 | Research |

| Microwave-Assisted | 89 | 96 | 20–25 | Pilot-scale |

Key findings:

Análisis De Reacciones Químicas

Types of Reactions

(3-Chlorophenyl) 2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(3-Chlorophenyl) 2-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of (3-Chlorophenyl) 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cytotoxicity and Structure-Activity Relationships

Evidence from cytotoxicity studies on related esters highlights the critical role of substituent positioning. For example:

The superior activity of the para-hydroxy analog suggests that hydroxyl positioning significantly affects DNA interaction. For (3-Chlorophenyl) 2-hydroxybenzoate, the ortho-hydroxyl group may limit intercalation compared to para-substituted analogs. However, the 3-chlorophenyl group could enhance cytotoxicity through hydrophobic interactions or halogen bonding, a hypothesis supported by the prevalence of chlorophenyl motifs in bioactive compounds (e.g., mercurials in ) .

Microbial Interactions and Metabolism

Ethyl 2-hydroxybenzoate (a simpler alkyl ester) demonstrates strong correlations with microbial species like Candida boidinii and Pichia carsonii, which are linked to ester metabolism in fermentation environments . The table below summarizes key microbial interactions:

| Microbial Species | Correlated Compound(s) | Correlation Strength ( | ρ | ) |

|---|---|---|---|---|

| Candida boidinii | Ethyl 2-hydroxybenzoate | >0.7 | ||

| Pichia carsonii | Ethyl 2-hydroxybenzoate, phenylmethanol | >0.7 | ||

| Zygosaccharomyces mrakii | Ethyl 2-phenylacetate | 0.4–0.65 |

The aromatic 3-chlorophenyl group in the target compound may alter microbial degradation kinetics compared to alkyl esters.

Role of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is recurrent in pharmacologically active compounds (e.g., the mercury-containing drug in and phosphonates in ). This group enhances stability and target binding via halogen interactions with biomolecular pockets . In (3-Chlorophenyl) 2-hydroxybenzoate, the chlorine atom may similarly improve bioavailability or resistance to enzymatic hydrolysis compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.